Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Overview
Description
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is a fluorogenic and cell-permeable substrate primarily used to measure the enzymatic activity of trypsin, a serine protease found in the digestive system . This compound is notable for its ability to hydrolyze proteins, making it a valuable tool in various biochemical assays .
Mechanism of Action
Target of Action
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-Mca, primarily targets trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in the hydrolysis of proteins, breaking them down into smaller peptides for absorption .
Mode of Action
Boc-Gln-Ala-Arg-Mca acts as a fluorogenic substrate for trypsin . When trypsin cleaves this compound, it releases a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be measured, providing a quantitative readout of trypsin activity .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Gln-Ala-Arg-Mca is the protein digestion pathway . By acting as a substrate for trypsin, it participates in the breakdown of proteins into smaller peptides. The fluorescence produced upon cleavage provides a measure of the enzymatic activity of trypsin, offering insights into protein digestion .
Result of Action
The cleavage of Boc-Gln-Ala-Arg-Mca by trypsin results in the release of a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of trypsin activity . Therefore, the primary result of Boc-Gln-Ala-Arg-Mca’s action is the generation of a measurable signal that reflects trypsin activity.
Action Environment
The action of Boc-Gln-Ala-Arg-Mca is influenced by the environment in which it is used. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to temperature. Additionally, its solubility in different solvents can affect its availability for interaction with trypsin
Biochemical Analysis
Biochemical Properties
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme trypsin . Trypsin is a serine protease that hydrolyzes proteins in the digestive system . The interaction between this compound and trypsin is of a binding nature, where the compound serves as a substrate for the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a trypsin substrate . As trypsin is involved in protein hydrolysis, the presence of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with trypsin . As a substrate, it binds to the enzyme, facilitating the hydrolysis of proteins. This interaction can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a trypsin substrate, it is reasonable to assume that its effects may be influenced by factors such as the stability of the compound, degradation over time, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein hydrolysis, facilitated by the enzyme trypsin . It may interact with other enzymes or cofactors within this pathway, potentially influencing metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amino-4-methylcoumarin group. The process typically starts with the protection of the amino groups using tert-butoxycarbonyl (Boc) groups. The peptide chain is then elongated through successive coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the 7-amino-4-methylcoumarin group is attached to the C-terminal end of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin primarily undergoes hydrolysis reactions catalyzed by serine proteases such as trypsin. The hydrolysis of the peptide bond releases the 7-amino-4-methylcoumarin moiety, which can be detected fluorometrically .
Common Reagents and Conditions
Hydrolysis: Catalyzed by serine proteases like trypsin, typically under physiological conditions (pH 7.4, 37°C).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for peptide bond formation.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily quantified .
Scientific Research Applications
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Comparison with Similar Compounds
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is unique due to its specific peptide sequence and the presence of the 7-amino-4-methylcoumarin group. Similar compounds include:
Boc-Val-Pro-Arg-7-Amino-4-Methylcoumarin: Another fluorogenic substrate with a different peptide sequence.
Z-Phe-Arg-7-Amino-4-Methylcoumarin: A substrate with a different protecting group and peptide sequence.
Ala-Ala-Phe-7-Amino-4-Methylcoumarin: A simpler substrate with a shorter peptide chain.
These compounds share the common feature of being fluorogenic substrates for proteases but differ in their peptide sequences and specific applications.
Properties
IUPAC Name |
tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSLBVXESNRILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405089 | |
Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113866-20-9 | |
Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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